4-(4-Fluorophenoxy)benzoic acid
Overview
Description
4-(4-Fluorophenoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research .
Scientific Research Applications
4-(4-Fluorophenoxy)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Action Environment
The action, efficacy, and stability of 4-(4-Fluorophenoxy)benzoic acid can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It’s also important to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with Bcl-2, a protein involved in regulating cell death, with a dissociation constant (K_D) of 400 μM . This interaction suggests that this compound may influence apoptotic pathways, making it a potential candidate for developing selective anticancer agents.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its binding to Bcl-2 can inhibit the protein’s anti-apoptotic function, promoting cell death in cancer cells . This mechanism highlights the potential therapeutic applications of this compound in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and alter metabolite levels, impacting cellular energy production and utilization . Understanding these pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are critical for achieving the desired therapeutic effects and minimizing toxicity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . For instance, its presence in the mitochondria may enhance its pro-apoptotic effects by interacting with mitochondrial proteins involved in cell death pathways.
Preparation Methods
The synthesis of 4-(4-Fluorophenoxy)benzoic acid typically involves the reaction of 4-fluorophenyl boronic acid with methyl 4-hydroxybenzoate in the presence of copper(II) acetate and triethylamine . The reaction is carried out in dichloromethane at room temperature for 16 hours. The resulting product is then treated with lithium hydroxide in dioxane and water, followed by acidification with hydrochloric acid to yield this compound .
Reaction Conditions:
Stage 1: 4-fluorophenyl boronic acid, copper(II) acetate, triethylamine, dichloromethane, room temperature, 16 hours.
Chemical Reactions Analysis
4-(4-Fluorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Fluorophenoxybenzoic acid derivatives.
Reduction: Fluorophenoxybenzyl alcohol or fluorophenoxybenzaldehyde.
Substitution: Compounds with substituted fluorophenoxy groups.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)benzoic acid can be compared with other similar compounds, such as:
- 4-(4-Methylphenoxy)benzoic acid
- 4-(4-Methoxyphenoxy)benzoic acid
- 4-(4-Chlorophenoxy)benzoic acid
Uniqueness:
Properties
IUPAC Name |
4-(4-fluorophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKALFXKRWCSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407441 | |
Record name | 4-(4-Fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129623-61-6 | |
Record name | 4-(4-Fluorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorophenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-(4-Fluorophenoxy)benzoic acid?
A1: this compound consists of two benzene rings linked by an oxygen atom (forming a phenoxy group). One benzene ring has a carboxylic acid (-COOH) substituent, and the other has a fluorine atom (-F) substituent in the para position relative to the oxygen linkage. []
Q2: How are the molecules of this compound arranged in its crystal structure?
A2: In the crystal structure, this compound molecules form dimers through centrosymmetric O—H⋯O hydrogen bonds, creating R 2 2(8) ring motifs. These dimers further connect into a two-dimensional array through C—H⋯O interactions. Additionally, a weak C—H⋯π interaction is observed within the crystal structure. []
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